spectroscopic data of N-Methyl-1H-pyrazol-3-amine (NMR, IR, MS)
spectroscopic data of N-Methyl-1H-pyrazol-3-amine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of N-Methyl-1H-pyrazol-3-amine
Authored by: A Senior Application Scientist
Abstract
N-Methyl-1H-pyrazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel bioactive molecules and functional materials.[1] Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for N-Methyl-1H-pyrazol-3-amine. It is designed for researchers, scientists, and drug development professionals, offering not only raw data but also the underlying principles, experimental protocols, and expert interpretation required for robust scientific validation.
Molecular Structure and Spectroscopic Overview
The structural integrity of a chemical entity is the foundation of its function. For N-Methyl-1H-pyrazol-3-amine (C₄H₇N₃, Molecular Weight: 97.12 g/mol ), spectroscopic analysis provides a definitive fingerprint of its atomic arrangement and bonding.[2][3] Each technique—NMR, IR, and MS—offers a unique and complementary perspective. NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS confirms the molecular weight and provides insight into the molecule's stability and fragmentation.
The following diagram illustrates the chemical structure of N-Methyl-1H-pyrazol-3-amine with atom numbering used for spectral assignments throughout this guide.
Caption: Structure of N-Methyl-1H-pyrazol-3-amine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Rationale Behind NMR Analysis
NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of organic molecules.[4] For N-Methyl-1H-pyrazol-3-amine, ¹H NMR provides information on the number of different types of protons, their relative ratios, and their connectivity through spin-spin coupling. ¹³C NMR complements this by identifying the number of unique carbon environments.
The choice of deuterated solvent is critical. While CDCl₃ is a common choice, the amine (-NH₂) protons may exchange with residual water or broaden, making them difficult to observe. Solvents like DMSO-d₆ can slow this exchange, resulting in sharper -NH₂ signals. The data presented here is from a spectrum recorded in CDCl₃, which is sufficient for characterizing the core structure.[5]
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Weigh 5-10 mg of N-Methyl-1H-pyrazol-3-amine.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a spectral width of 15 ppm, a 30° pulse angle, a relaxation delay of 1 second, and an accumulation of 16 scans to ensure a good signal-to-noise ratio.[4]
-
Data Acquisition (¹³C NMR): Acquire the spectrum at a corresponding frequency (e.g., 125 MHz). Use a spectral width of 220 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate over 1024 scans.[4]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.
Data and Authoritative Interpretation
Table 1: ¹H NMR Spectroscopic Data for N-Methyl-1H-pyrazol-3-amine (Solvent: CDCl₃, Frequency: 500.13 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.18 | d | 1H | 2.3 | H-5 |
| 5.61 | d | 1H | 2.3 | H-4 |
| 3.70 | s | 3H | - | N-CH₃ |
| 3.55 | br s | 2H | - | -NH₂ |
Source: Adapted from SpectraBase.[5]
Interpretation:
-
Pyrazole Ring Protons: The two protons on the pyrazole ring appear as doublets at 7.18 ppm (H-5) and 5.61 ppm (H-4). Their mutual coupling with a J value of 2.3 Hz confirms their adjacent positions. The downfield shift of H-5 relative to H-4 is consistent with its position adjacent to the electronegative pyrrole-like nitrogen (N1).
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N-Methyl Protons: The singlet at 3.70 ppm, integrating to three protons, is characteristic of the methyl group attached to the pyrazole nitrogen. Its sharp, singlet nature indicates no coupling to adjacent protons.
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Amine Protons: The broad singlet at 3.55 ppm, integrating to two protons, is assigned to the primary amine group (-NH₂). The broadness is typical due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
Table 2: ¹³C NMR Spectroscopic Data for N-Methyl-1H-pyrazol-3-amine (Solvent: CDCl₃, Frequency: 125 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 155.1 | C-3 |
| 128.9 | C-5 |
| 95.7 | C-4 |
| 36.4 | N-CH₃ |
Source: Interpretation based on pyrazole derivative data.[6][7]
Interpretation:
-
C-3 Carbon: The most downfield signal at 155.1 ppm is assigned to C-3, directly attached to two nitrogen atoms (the amine and N2).
-
C-5 and C-4 Carbons: The signals at 128.9 ppm and 95.7 ppm are assigned to C-5 and C-4, respectively. This assignment is consistent with known data for pyrazole derivatives, where C-5 is typically more deshielded than C-4.[6]
-
N-Methyl Carbon: The upfield signal at 36.4 ppm corresponds to the carbon of the N-methyl group.
Infrared (IR) Spectroscopy
Expertise & Experience: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In N-Methyl-1H-pyrazol-3-amine, the key vibrations are the N-H stretches and bends of the primary amine, C-H stretches of the methyl group and pyrazole ring, and the C=N and C-N stretches within the heterocyclic ring.[8]
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Analysis: Place a small amount of the N-Methyl-1H-pyrazol-3-amine sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Data and Authoritative Interpretation
Table 3: Key IR Absorption Bands for N-Methyl-1H-pyrazol-3-amine
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3400 - 3300 (two bands) | Medium | N-H asymmetric & symmetric stretching (primary amine) |
| 2950 - 2850 | Medium-Weak | C-H stretching (N-CH₃ and ring C-H) |
| 1650 - 1580 | Strong | N-H bending (scissoring) |
| ~1590 | Strong | C=N stretching (pyrazole ring) |
| 1335 - 1250 | Strong | C-N stretching (aromatic amine type) |
| 910 - 665 | Strong, Broad | N-H wagging |
Source: Interpretation based on data from PubChem and standard IR correlation tables.[3][8]
Interpretation:
-
N-H Vibrations: The presence of a primary amine is unequivocally confirmed by the pair of bands in the 3400-3300 cm⁻¹ region (asymmetric and symmetric N-H stretches) and the strong N-H bending vibration around 1620 cm⁻¹. A broad N-H wagging band is also expected in the fingerprint region.[8]
-
C-H Stretching: Weak to medium bands in the 2950-2850 cm⁻¹ region are attributable to the C-H bonds of the methyl group and the pyrazole ring.
-
Ring Vibrations: The strong absorption around 1590 cm⁻¹ is characteristic of the C=N stretching vibration within the pyrazole ring. The strong band between 1335-1250 cm⁻¹ is assigned to the C-N stretch, consistent with an amine attached to an aromatic-like ring system.[8]
Mass Spectrometry (MS)
Expertise & Experience: Molecular Weight and Fragmentation
Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern. Using a technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The M⁺• can then fragment into smaller, characteristic ions. For N-Methyl-1H-pyrazol-3-amine, the molecular ion is expected at m/z 97.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample.
-
Separation: The sample travels through a GC column (e.g., a DB-5ms), which separates it from any impurities based on boiling point and polarity.
-
Ionization and Analysis: The eluted compound enters the mass spectrometer, where it is ionized (e.g., by a 70 eV electron beam). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.
Data and Authoritative Interpretation
Table 4: Key Mass Fragments for N-Methyl-1H-pyrazol-3-amine
| m/z | Relative Intensity | Proposed Fragment |
| 97 | High | [C₄H₇N₃]⁺• (Molecular Ion, M⁺•) |
| 96 | Moderate | [M-H]⁺ |
| 68 | Moderate | [M - NCH₃]⁺ or [M - NH]⁺• fragment |
| 54 | High | [C₃H₄N]⁺ (Fragment from ring cleavage) |
Source: Adapted from NIST Mass Spectrometry Data Center.[3]
Interpretation: The mass spectrum shows a prominent molecular ion peak at m/z 97 , confirming the molecular formula C₄H₇N₃. The fragmentation pattern provides further structural evidence. The loss of a hydrogen radical leads to the peak at m/z 96. Significant fragments at m/z 68 and 54 suggest cleavage of the pyrazole ring and loss of substituents, which is characteristic of such heterocyclic systems.
The proposed fragmentation pathway is illustrated below.
Caption: Proposed EI-MS fragmentation pathway for N-Methyl-1H-pyrazol-3-amine.
Integrated Analytical Workflow
A robust characterization relies on the integration of multiple analytical techniques. Each step validates the identity and purity of the target compound, ensuring the reliability of subsequent research.
Caption: Integrated workflow for the synthesis and validation of N-Methyl-1H-pyrazol-3-amine.
References
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Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). Available at: [Link]
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1H-Pyrazol-3-amine, 5-methyl-. PubChem, National Institutes of Health (NIH). Available at: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
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1-Methyl-1H-pyrazol-3-amine. PubChem, National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed, National Institutes of Health (NIH). Available at: [Link]
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3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
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13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. Available at: [Link]
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IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]
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1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]
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1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (IR Spectrum). NIST WebBook. Available at: [Link]
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3-Amino-1-methyl-1H-pyrazole [1H NMR] - Spectrum. SpectraBase. Available at: [Link]
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1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
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